3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride
Overview
Description
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H17N3. It is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride typically involves the following steps:
Friedländer Synthesis: This method involves the cyclization of 2-aminobenzaldehyde derivatives with ketones or aldehydes in the presence of an acid catalyst.
Hydroamination: Terminal alkynes can be hydroaminated to form the corresponding amine, followed by cyclization to form the naphthyridine core.
Metal-Catalyzed Synthesis: Transition metal catalysts can be used to facilitate the formation of the naphthyridine ring system.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents. Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The exact mechanism of action of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism and potential therapeutic applications.
Comparison with Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic with a similar naphthyridine core.
Ciprofloxacin: Another fluoroquinolone antibiotic with a related structure.
Nalidixic Acid: An older quinolone antibiotic with a naphthyridine ring system.
Uniqueness: 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride is unique in its specific substitution pattern and potential applications in various fields. Its structural features and biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c12-7-1-4-10-6-5-9-3-2-8-13-11(9)14-10;;/h5-6H,1-4,7-8,12H2,(H,13,14);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKENSXATHYFVOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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